molecular formula C7H18ClNO B2711474 (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride CAS No. 864824-87-3

(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride

Cat. No. B2711474
CAS RN: 864824-87-3
M. Wt: 167.68
InChI Key: FPMHPLBSPFGCGN-FYZOBXCZSA-N
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Description

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This would involve detailing the reactions that the compound undergoes, including the conditions required for these reactions and the products formed .


Physical And Chemical Properties Analysis

This would include details such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Metabolic Pathways Exploration

Studies on the metabolism of psychoactive substances provide insights into how specific compounds, such as ring-substituted phenethylamines, are metabolized in organisms. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites through enzymatic hydrolysis and gas chromatography-mass spectrometry analysis. This research highlights the complexity of metabolic pathways and the role of specific chemical structures in these processes Kanamori et al., 2002.

Analytical Techniques Advancement

Electrospray ionization mass spectrometry (ESI-MS), coupled with microreactors, serves as a powerful tool for investigating reactions in solution, including those proceeding via radical cations. Meyer and Metzger (2003) demonstrated the application of ESI-MS/MS in studying electron-transfer-initiated chain reactions, showcasing the technique's ability to detect and characterize transient radical cations directly in the reacting solution Meyer & Metzger, 2003.

Contributions to Synthetic Chemistry

Synthetic chemistry research often focuses on the development of new compounds with potential antineoplastic (anti-cancer) properties. Pettit et al. (2003) synthesized and evaluated the biological activity of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derived amino acid amides, demonstrating significant activity against a range of cancer cell lines. This work illustrates the use of specific chemical structures in the design of new therapeutic agents Pettit et al., 2003.

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve detailing how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This would involve detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling the compound .

Future Directions

This would involve discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(2S)-1-methoxy-3,3-dimethylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-7(2,3)6(8)5-9-4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMHPLBSPFGCGN-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(COC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](COC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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